环丙基磺酰氯

描述

Cyclopropylsulfamoyl chloride is a compound that is related to various cyclopropyl-containing compounds, which have been studied for their unique chemical and physical properties. While the provided papers do not directly discuss cyclopropylsulfamoyl chloride, they do provide insights into the behavior of similar cyclopropyl derivatives, which can be extrapolated to understand the properties of cyclopropylsulfamoyl chloride.

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds can be complex due to the strain in the three-membered ring. For example, cyclopropane carbonyl chloride, a related compound, has been synthesized using a new method involving bis(trichloromethyl) carbonate, which replaces general halogenating agents. This method includes steps such as esterification, cyclization, and hydrolysis, resulting in a product with a purity of 98.5%10. This suggests that similar methods could potentially be adapted for the synthesis of cyclopropylsulfamoyl chloride.

Molecular Structure Analysis

The molecular structure of cyclopropyl derivatives is characterized by the presence of a three-membered ring, which imparts significant strain and influences the compound's reactivity. For instance, cyclopropyl chloride has been studied using rotational microwave spectra, revealing bond distances and angles that reflect the strain in the molecule . These structural details are crucial for understanding the reactivity and stability of cyclopropylsulfamoyl chloride.

Chemical Reactions Analysis

Cyclopropyl-containing compounds participate in a variety of chemical reactions. For example, methylenecyclopropanes react with phenylsulfenyl chloride to yield cyclobut-1-enylsulfanyl benzene and ring-opened products . Additionally, cyclopropanesulfonyl chloride has been shown to undergo hydrolysis and reactions with tertiary amines, following mechanisms similar to those of simple alkanesulfonyl chlorides . These studies provide a foundation for predicting the reactivity of cyclopropylsulfamoyl chloride in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl derivatives are influenced by their molecular structure. For example, cyclopropylcarbonyl chloride exists as a mixture of two rotational isomers, with the S-cis form being more stable in the vapor and liquid states . The vibrational spectra of these compounds provide insights into their conformational behavior and stability . Understanding these properties is essential for the practical application of cyclopropylsulfamoyl chloride in various chemical processes.

科学研究应用

磺酰氯的活化

环丙基磺酰氯作为一种磺酰氯,可以通过甲硅烷基自由基抽象 Cl 原子来活化。这个过程利用一步加氢磺酰胺化方法,促进了从烯烃直接获得脂肪族磺酰胺。此方法在药物化学中尤为重要,用于生成磺酰胺类环丁基螺并恶唑等复杂分子 (Hell et al., 2019).

环丙烷羰基氯的合成

环丙基磺酰氯有助于合成环丙烷羰基氯,这是各种化学反应中的重要中间体。这种中间体由 γ-丁内酯制成,在酯化和环化等过程中至关重要 (Xiao-hong, 2007).

(环丁-1-烯基硫烷基)苯的制备

亚甲基环丙烷与苯硫酚氯的反应,其中可能涉及环丙基磺酰氯,导致产生 (环丁-1-烯基硫烷基)苯。此反应显示出良好的总收率,并为此类化合物的形成提供了合理的机理 (Liu & Shi, 2004).

抗菌应用

在抗菌研究领域,环丙基磺酰氯衍生物已被合成,可作为潜在的抗菌剂。这些衍生物包括新型噻唑、吡啶酮、吡唑和色烯化合物,在体外抗菌和抗真菌活性方面显示出有希望的结果 (Darwish et al., 2014).

纳滤膜的制备

环丙基磺酰氯衍生物已用于制造新型纳滤膜。这些膜在水处理中显示出潜力,对某些盐表现出高截留率和良好的水通量 (Chen et al., 2015).

对映选择性有机催化环丙烷化

环丙基磺酰氯在对映选择性环丙烷化烯醛中发挥作用,利用苄基氯。此过程由手性仲胺催化,在生成具有良好收率和立体选择性的甲酰基环丙烷衍生物方面具有重要意义 (Meazza et al., 2016).

化学封装应用

环丙基磺酰氯衍生物已被探索用于将聚氯乙烯表面改性为大分子环烷层。这种方法是化学封装的新趋势,通过开发的吸附活性纳米膜增强了材料的性能 (Fridman et al., 2015).

环丙烷化反应中的催化剂

它还用作烯烃环丙烷化反应中的催化剂,特别是在含有环丙基环的化合物的合成中。催化体系允许部分回收催化剂,显示出未来合成天然产物的希望 (Ciammaichella et al., 2016).

安全和危害

Cyclopropylsulfamoyl chloride is classified as dangerous according to the GHS05 and GHS07 pictograms . It can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: rinse mouth and do NOT induce vomiting (P301+P330+P331) .

Relevant Papers One relevant paper is "Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases" . This paper discusses the synthesis of sulfamoyl-benzamides, including Cyclopropylsulfamoyl chloride, as a selective inhibitor for h-NTPDases .

属性

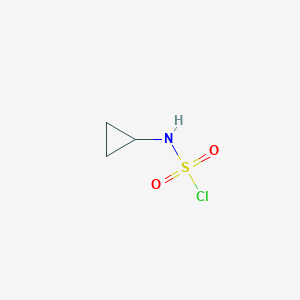

IUPAC Name |

N-cyclopropylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c4-8(6,7)5-3-1-2-3/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWHNTUPIABSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

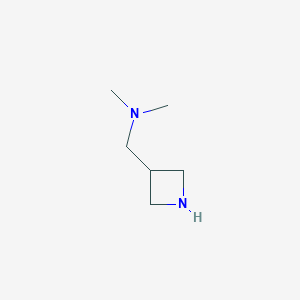

C1CC1NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropylsulfamoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

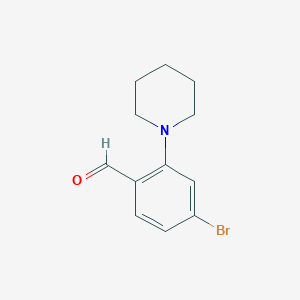

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)